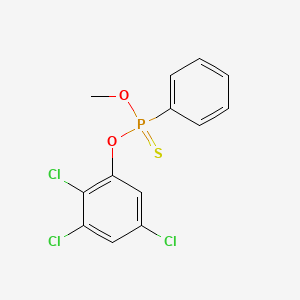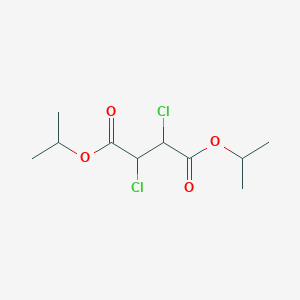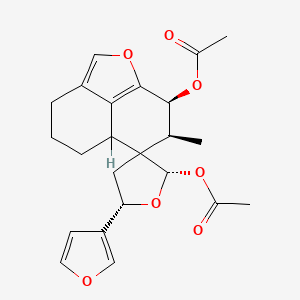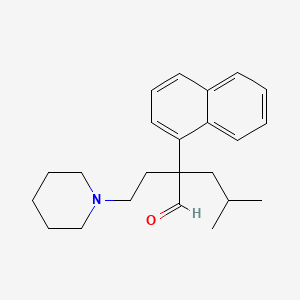
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a piperidine moiety
Métodos De Preparación
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves multiple steps, typically starting with the formation of the naphthaleneacetaldehyde core. The introduction of the isobutyl and piperidinoethyl groups is achieved through specific organic reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Análisis De Reacciones Químicas
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- can be compared with other similar compounds such as 1-Naphthaleneacetic acid and its derivatives. These compounds share a naphthalene core but differ in their functional groups and side chains, leading to variations in their chemical properties and applications.
Conclusion
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Propiedades
Número CAS |
30301-11-2 |
|---|---|
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C23H31NO/c1-19(2)17-23(18-25,13-16-24-14-6-3-7-15-24)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-12,18-19H,3,6-7,13-17H2,1-2H3 |
Clave InChI |
HADUURJSDCITEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCN1CCCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


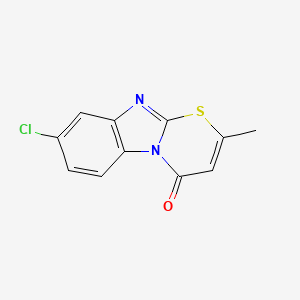
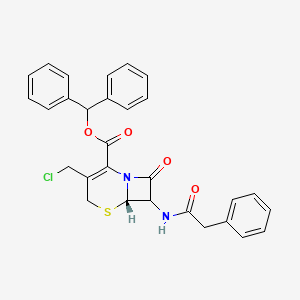
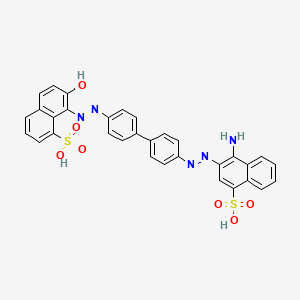
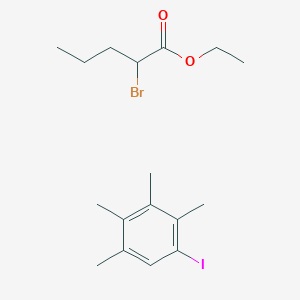
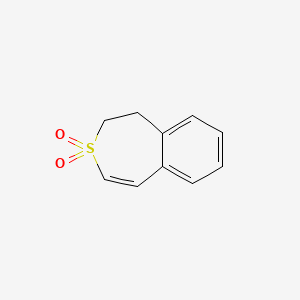


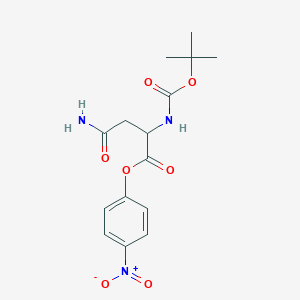

![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
